molecular formula C7H6ClFO B1586977 3-Chloro-2-fluoroanisole CAS No. 261762-56-5

3-Chloro-2-fluoroanisole

Cat. No.: B1586977
CAS No.: 261762-56-5
M. Wt: 160.57 g/mol
InChI Key: CVFVXCYDOOGQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve the use of nucleophilic aromatic substitution reactions . These reactions typically require a halogenated aromatic compound and a nucleophile, such as methoxide, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include methoxide and halogenated aromatic compounds.

    Suzuki–Miyaura Coupling: Common reagents include aryl halides, organoboron compounds, and palladium catalysts.

Major Products:

Comparison with Similar Compounds

    3-Chloroanisole: Similar in structure but lacks the fluorine atom.

    2-Fluoroanisole: Similar in structure but lacks the chlorine atom.

    3-Bromo-2-fluoroanisole: Similar in structure but has a bromine atom instead of a chlorine atom.

Uniqueness: 3-Chloro-2-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This dual substitution can provide distinct properties and reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFVXCYDOOGQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378574
Record name 3-Chloro-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-56-5
Record name 3-Chloro-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluoroanisole
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-fluoroanisole
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-fluoroanisole
Reactant of Route 5
3-Chloro-2-fluoroanisole
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.